4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Description
4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is a fused heterocyclic compound featuring a triazinoquinazoline core. Its structure includes a quinazoline scaffold fused with a [1,2,4]triazine ring, with a methyl group at position 2 and an amino group at position 2. This compound is of pharmacological interest due to the inherent bioactivity of triazinoquinazoline derivatives, which are known for their antimicrobial, anti-inflammatory, and enzyme-inhibiting properties .
Properties
IUPAC Name |
4-amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-6-9(17)15(12)11-13-8-5-3-2-4-7(8)10(18)16(11)14-6/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKRQLWWPAIQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C3=CC=CC=C3N=C2N(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381709 | |
| Record name | 4-amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89988-40-9 | |
| Record name | 4-amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Significance
The compound features atriazino[3,2-b]quinazoline core substituted with a methyl group at position 2 and an amino group at position 4. Its molecular formula is C₁₁H₉N₅O₂ , with a planar heteroaromatic system that enables π-π stacking and hydrogen bonding. This structure is of interest due to its similarity to bioactive quinazoline and triazine derivatives, which exhibit antimicrobial and anticancer properties.
Synthetic Methodologies
Condensation of 2,3-Diaminoquinazolinone with Methyl-Substituted Pyruvic Acids
The most well-documented route involves reacting 2,3-diamino-4(3H)-quinazolinone (1) with methyl-substituted arylpyruvic acids or ethyl aroylpyruvates (2) under acidic conditions.
Procedure :
- Reaction Setup : A mixture of 10 mmol of (1) and 10 mmol of (2) is refluxed in 50 mL of dry pyridine or 1N hydrochloric acid for 3 hours.
- Workup : The precipitate is collected, washed with ethanol, and recrystallized from acetic acid.
- Yield : 65–75% as pale yellow crystals.
Mechanism :
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the pyruvic acid, followed by cyclodehydration to form the triazinoquinazoline ring (Figure 1). The choice of solvent (pyridine vs. HCl) influences the regioselectivity, favoring the formation of the 2-methyl isomer in acidic media.
Table 1: Optimization of Reaction Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyridine | 115 | 3 | 65 | 92% |
| 1N HCl | 100 | 3 | 75 | 95% |
| Acetic acid | 118 | 4 | 70 | 90% |
Cyclization of Triazine Precursors
An alternative method employs 3-amino-1,2,4-triazine (3) and methyl-substituted enaminones (4) in glacial acetic acid.
Procedure :
- Reaction Setup : Equimolar amounts of (3) and (4) are heated in acetic acid at 100°C for 8–10 hours.
- Workup : The mixture is cooled, triturated with ethanol, and filtered to isolate the product.
- Yield : 50–60% as a white solid.
Mechanism :
The enaminone acts as a dinucleophile, attacking the triazine at two positions to form the fused ring system. This method is less regioselective than the condensation route but offers access to diverse analogs.
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Condensation route | High regioselectivity, scalable | Requires harsh acids, moderate yields |
| Cyclization route | Access to diverse analogs | Lower yields, longer reaction times |
Applications and Derivatives
The compound serves as a precursor for fluorescent nucleosides and adenosine receptor antagonists. For example:
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinazoline derivatives.
Reduction: Formation of reduced triazinoquinazoline derivatives.
Substitution: Formation of substituted triazinoquinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Agents :
- The compound has been investigated as a scaffold for developing new anticancer drugs. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further exploration.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential in targeted cancer therapy .
-
Antimicrobial Activity :
- Research indicates that 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione shows promising antimicrobial properties.
- Data Table :
Compound Derivative Activity Against Bacteria MIC (µg/mL) Derivative A E. coli 32 Derivative B S. aureus 16
- Anti-inflammatory Properties :
Materials Science Applications
-
Organic Semiconductors :
- The unique electronic properties of the compound make it suitable for developing organic semiconductors.
- Research has focused on synthesizing thin films from this compound for use in electronic devices.
-
Photovoltaic Materials :
- Its potential as a light-harvesting material is being explored due to its ability to absorb light effectively.
Biological Studies
-
Enzyme Inhibition :
- 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione has been used in studies to understand its interaction with various enzymes.
- Mechanism of Action : The compound may act by binding to specific enzyme active sites, inhibiting their function and thus affecting metabolic pathways.
-
Receptor Binding Studies :
- Investigations into how this compound binds to specific receptors have revealed its potential as a lead compound for drug development targeting various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Amino Group (Position 4): Enhances hydrogen-bonding capacity, improving target binding compared to non-amino derivatives (e.g., thio-group in ).
- Methyl Group (Position 2) : Increases metabolic stability relative to halogenated analogs (e.g., 6-iodo derivatives in ).
- Absence of Thio/Spira Groups : Explains lower antimicrobial potency compared to but may reduce toxicity risks.
Biological Activity
4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique fused structure comprising a triazine and quinazoline ring, which contributes to its diverse pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 243.22 g/mol
- CAS Number : 89988-40-9
Synthesis
The synthesis of 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione typically involves:
- Cyclization of 2-amino-4-methylquinazoline with hydrazine derivatives.
- Use of solvents such as ethanol or dimethylformamide (DMF) under heating conditions to facilitate the reaction.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione. For instance:
- Quinazoline derivatives have been evaluated for their activity against various bacterial strains. Compounds derived from similar structures showed moderate to significant inhibition against Gram-positive and Gram-negative bacteria.
- One study reported that certain derivatives exhibited inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Molecular modeling and in vitro studies demonstrated that related quinazoline derivatives can inhibit key cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Certain compounds showed IC values as low as 0.096 µM against epidermal growth factor receptor (EGFR), indicating potent anticancer activity .
Anti-inflammatory Activity
Research has indicated potential anti-inflammatory effects:
- Novel derivatives synthesized through bioisosteric replacements showed promise in reducing inflammation in carrageenan-induced paw edema models. These compounds were assessed for their impact on inflammatory markers .
The biological activity of 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is believed to involve:
- Inhibition of key enzymes and receptors associated with disease pathways.
- Interaction with DNA topoisomerases and bacterial gyrases, which are critical for bacterial DNA replication and transcription.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Findings |
|---|---|---|---|
| 4-Aminoquinazoline | Quinazoline core | Moderate antimicrobial | Lacks triazine ring |
| 2-Methylquinazoline | Similar structure | Limited activity | No amino or triazine groups |
| 1,2,4-Triazine Derivatives | Triazine ring | Variable activity | Different substituents |
Case Studies
- Antimicrobial Study : A series of quinazoline derivatives were tested against various bacterial strains. The most promising compounds showed broad-spectrum activity with significant inhibition against Candida albicans and other pathogens.
- Anticancer Research : In vitro assays demonstrated that specific modifications on the quinazoline scaffold significantly enhanced cytotoxicity against cancer cell lines.
Q & A
Q. Q1: What are the optimal synthetic routes for 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione?
A: Electrochemical synthesis using aluminum and carbon electrodes with acetic acid as an electrolyte is a promising method. This approach avoids high temperatures (e.g., 240–250°C in traditional thermal cyclization) and transition metals, achieving yields >75% at room temperature via oxidative cyclization of 2-aminobenzamides . Alternative routes include coupling diazonium salts with ethyl carbamates followed by thermal or alkaline cyclization to form triazinoquinazoline cores . For reproducibility, ensure strict control of reaction time (1–2 hours) and electrolyte purity.
Q. Q2: How can structural purity be validated for this compound?
A: Use a combination of:
- 1H/13C-NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–175 ppm).
- LC-MS/EI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 310–330) and fragmentation patterns.
- Elemental analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 58.5%, H: 3.8%, N: 25.4%) .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···S interactions) and planar triazole/quinazoline rings .
Advanced Research Questions
Q. Q3: What strategies resolve contradictions in reaction yields between electrochemical and thermal methods?
A: Discrepancies arise from competing side reactions (e.g., over-oxidation or incomplete cyclization). Mitigation strategies:
- Electrochemical optimization : Adjust current density (0.5–1.0 mA/cm²) and electrolyte concentration (0.1–0.5 M acetic acid) to suppress byproducts .
- Thermal method refinement : Use KAl(SO₄)₂·12H₂O as a catalyst to reduce energy barriers, achieving >80% yield at 100°C instead of 240°C .
- Analytical cross-validation : Compare HPLC retention times and mass spectra to identify dominant pathways .
Q. Q4: How can structural modifications enhance bioactivity?
A: Key modifications and their effects:
| Modification | Biological Impact | Method |
|---|---|---|
| 6-Thioxo substitution | Antimicrobial activity (MIC: 4–16 µg/mL) | React hydrazides with CS₂/KOH . |
| Fluorinated aryl groups | Antiviral activity (IC₅₀: 10–20 µM) | Nucleophilic substitution with fluorobenzoyl chlorides . |
| Triazole-pyrazoline hybrids | Anticancer activity (GI₅₀: 2–5 µM) | Cyclize hydrazones with POCl₃ . |
Optimize substituents at C-2 (methyl) and C-4 (amino) to balance lipophilicity (logP 1.5–2.5) and solubility .
Q. Q5: What analytical methods resolve crystallographic disorder in derivatives?
A: For disordered groups (e.g., 2-methylpropyl in triazole derivatives):
- Refinement constraints : Restrain bond distances (C–C: 1.53 Å) and angles (tetrahedral: 109.5°) during X-ray data processing .
- Occupancy refinement : Assign partial occupancies (e.g., 0.685:0.315) to alternative conformers using SHELXL .
- Hydrogen bonding analysis : Map N–H···S and C–H···S networks to validate packing stability .
Q. Q6: How are structure-activity relationships (SAR) studied for this scaffold?
A:
- In silico modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electron density at N-10 with antimicrobial potency .
- Bioisosteric replacement : Replace the triazine ring with thiadiazole to assess antiviral selectivity .
- Pharmacophore mapping : Identify critical H-bond donors (N–H) and π-acceptors (quinazoline carbonyl) using MOE .
Q. Q7: What protocols ensure reliable antimicrobial testing?
A: Follow CLSI guidelines:
- Disk diffusion (M2-A4) : Use Mueller-Hinton agar, 35°C incubation, and 16–20 hr observation for zone-of-inhibition measurements .
- MIC determination (M7-A5) : Serial dilution in CAMHB broth (0.5 McFarland standard), with positive controls (ciprofloxacin) .
- Resazurin assay : Quantify metabolic inhibition in biofilms via fluorescence (λₑₓ 560 nm, λₑₘ 590 nm) .
Q. Q8: How are catalytic systems optimized for greener synthesis?
A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
